hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione
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Overview
Description
Hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione is a chemical compound with the molecular formula C6H10N2O3S and a molecular weight of 190.22 g/mol . This compound is known for its unique structure, which includes a thiadiazole ring fused to a pyridine ring, making it an interesting subject of study in various fields of chemistry and biology .
Preparation Methods
The synthesis of hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a strong acid or base . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial and antifungal properties . In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways . For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms . Its potential therapeutic effects in medicine may involve the inhibition of specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]pyridine-1,1,3-trione can be compared with other similar compounds, such as other thiadiazole derivatives . These compounds share a common thiadiazole ring structure but may differ in their substituents and overall molecular structure . The uniqueness of this compound lies in its specific ring fusion and functional groups, which contribute to its distinct chemical and biological properties . Similar compounds include 1,3,4-thiadiazole and 1,2,5-thiadiazole derivatives .
Properties
IUPAC Name |
1,1-dioxo-4,5,6,7-tetrahydro-3aH-[1,2,5]thiadiazolo[2,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-6-5-3-1-2-4-8(5)12(10,11)7-6/h5H,1-4H2,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYLOXNAFJBDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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